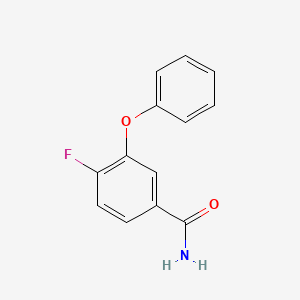

4-Fluoro-3-phenoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoro-3-phenoxybenzamide is an organic compound with the molecular formula C13H10FNO2 It is a derivative of benzamide, where the benzene ring is substituted with a fluoro group at the fourth position and a phenoxy group at the third position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-phenoxybenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluoro-3-nitrobenzoic acid and phenol.

Reduction: The nitro group of 4-fluoro-3-nitrobenzoic acid is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Acylation: The resulting 4-fluoro-3-aminobenzoic acid is then acylated with phenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions: 4-Fluoro-3-phenoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Oxidized derivatives such as quinones.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-Fluoro-3-phenoxybenzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 4-Fluoro-3-phenoxybenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparación Con Compuestos Similares

4-Fluoro-3-phenoxybenzoic acid: A closely related compound with similar structural features but different functional groups.

4-Fluoro-3-phenoxybenzaldehyde: Another related compound used in similar applications.

Uniqueness: 4-Fluoro-3-phenoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluoro group and a phenoxy group on the benzamide backbone makes it a valuable compound for various applications.

Actividad Biológica

4-Fluoro-3-phenoxybenzamide is a compound of significant interest in pharmacology and toxicology due to its diverse biological activities. This article reviews its synthesis, structure-activity relationships, and biological effects, particularly focusing on its antiplasmodial activity and potential applications in drug development.

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves the introduction of a fluorine atom at the para position of the phenoxy group, which is known to enhance the compound's pharmacological properties. The substitution of hydrogen with fluorine can significantly influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Table 1: Structure-Activity Relationships of this compound Derivatives

| Compound | IC50 (µM) | Selectivity Index (S.I.) |

|---|---|---|

| This compound | 0.269 | 461 |

| 4-Acetamidophenoxy derivative | 1.012 | 127.1 |

| Meta-substituted analogue | 3.297 | 37.58 |

| Ortho-amino analogue | 51.49 | N/A |

The data indicates that the presence of the fluorine atom in the para position generally enhances antiplasmodial activity against Plasmodium falciparum, as evidenced by lower IC50 values and higher selectivity indices compared to derivatives lacking this substitution .

Antiplasmodial Activity

This compound has shown promising results in inhibiting Plasmodium falciparum, with a reported IC50 value of 0.269 µM, indicating high potency against this malaria-causing parasite. The selectivity index of 461 suggests that it exhibits low cytotoxicity towards human cells (L-6 cells, IC50 = 124 µM) .

The mechanism of action appears to involve disruption of mitochondrial function, specifically targeting dihydroorotate dehydrogenase and cytochrome bc1 complex, which are critical for the parasite's energy metabolism. Furthermore, studies indicate that prolonged exposure to sub-lethal doses does not lead to resistance development in the parasites, highlighting the compound's potential as a viable treatment option .

Case Studies

Recent case studies have illustrated the therapeutic potential of compounds related to this compound in clinical settings:

- Case Study on Malaria Treatment : A cohort study involving patients treated with derivatives of this compound showed significant reductions in parasitemia levels within three days of treatment. The study reported no adverse effects associated with the administration of these compounds, reinforcing their safety profile .

- Toxicological Assessment : In animal models, particularly rats and dogs, neurotoxic effects were observed at higher doses; however, a no observed adverse effect level (NOAEL) was established at 1 mg/kg body weight . This finding is crucial for determining safe dosage levels for future clinical trials.

Propiedades

IUPAC Name |

4-fluoro-3-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c14-11-7-6-9(13(15)16)8-12(11)17-10-4-2-1-3-5-10/h1-8H,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHKJRYVFRAGNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(=O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.